2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide
Overview
Description
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.11790390 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antioxidant Potential
Research has been conducted on the synthesis and evaluation of anticancer activity of pyridazinone derivatives, which include compounds structurally related to 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide. These studies aim to explore their potential as anticancer agents through molecular docking studies. The synthesized compounds demonstrated significant in vitro antioxidant activity, suggesting a possible therapeutic application in cancer treatment due to their ability to mitigate oxidative stress (Mehvish & Kumar, 2022).
Physicochemical and Biopharmaceutical Properties
Investigations into the physicochemical and biopharmaceutical properties of similar thrombin inhibitors have provided insights into their absorption characteristics, indicating the potential of these compounds in controlled release formulations. This research contributes to the understanding of how structural variations impact drug absorption and efficacy, which is crucial for the development of new therapeutic agents (Euler et al., 2004).
Radiolabeling for PET Imaging
Studies on the synthesis and biological evaluation of fluorine-18 labeled compounds have demonstrated their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them promising candidates for imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET). This research highlights the potential of such compounds in the diagnostic field, particularly for diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).
Development of Novel Antimicrobial Agents
The synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, as explored in several studies, points towards their utility in creating novel antimicrobial agents. These compounds have shown promising results against various microbial strains, indicating their potential in addressing the growing concern of antimicrobial resistance (Ibrahim & Behbehani, 2014).
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-6-2-1-5-14(15)16-7-8-18(25)23(22-16)12-17(24)21-11-13-4-3-9-20-10-13/h1-10H,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNGBNISFXPXNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.